Cas no 16499-05-1 (2H,6H-Benzo[1,2-b:5,4-b']dipyran-2,6-dione,7,8-dihydro-8,8-dimethyl-)
![2H,6H-Benzo[1,2-b:5,4-b']dipyran-2,6-dione,7,8-dihydro-8,8-dimethyl- structure](https://nl.kuujia.com/scimg/cas/16499-05-1x500.png)
16499-05-1 structure
Productnaam:2H,6H-Benzo[1,2-b:5,4-b']dipyran-2,6-dione,7,8-dihydro-8,8-dimethyl-
2H,6H-Benzo[1,2-b:5,4-b']dipyran-2,6-dione,7,8-dihydro-8,8-dimethyl- Chemische en fysische eigenschappen
Naam en identificatie
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- 2H,6H-Benzo[1,2-b:5,4-b']dipyran-2,6-dione,7,8-dihydro-8,8-dimethyl-
- 7,8-Dihydro-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2,6-dione
- 8,8-Dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione
- 8,8-Dimethyl-7,8-dihydro-pyrano[3,2-g]chromene-2,6-dione
- Graveolone
- 6,7-Dihydro-8,8-dimethyl-2H,8H-benzo[1,2-b:5,4-b']dipyran-2,6-dione
- InChI=1/C14H12O4/c1-14(2)7-10(15)9-5-8-3-4-13(16)17-11(8)6-12(9)18-14/h3-6H,7H2,1-2H
- 16499-05-1
- 6,7-Dihydro-8,8-dimethyl-2H,8H-benzo-(1,2b:5,4')-dipyran-2,6-dione
- CHEBI:174258
- 2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione
- 8,8-Dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2,6-dione #
- 7,8-Dihydro-8,8-dimethyl-2H,6H-benzo[1,2-b
- WEDGVCZUPFZNDE-UHFFFAOYSA-N
- 2,2-dimethyl-3H-pyrano[5,6-g]chromene-4,8-quinone
- 6,7-Dihydro-8,8-dimethyl-2h,8h-benzo(1,2-b:5,4-b')dipyran-2,6-dione
- 2H,6H-Benzo[1,2-b:5,4-b']dipyran-2,6-dione, 7,8-dihydro-8,8-dimethyl-
- DTXSID10167830
- 8,8-dimethyl-2H,6H,7H,8H-pyrano[3,2-g]chromene-2,6-dione
- XG163695
- 8,8-dimethyl-7,8-dihydropyrano[3,2-g]chromen-2,6-dione
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- Inchi: InChI=1S/C14H12O4/c1-14(2)7-10(15)9-5-8-3-4-13(16)17-11(8)6-12(9)18-14/h3-6H,7H2,1-2H3
- InChI-sleutel: WEDGVCZUPFZNDE-UHFFFAOYSA-N
- LACHT: O=C1C=CC2=CC3C(=O)CC(C)(C)OC=3C=C2O1
Berekende eigenschappen
- Exacte massa: 244.07356
- Monoisotopische massa: 244.074
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 0
- Complexiteit: 424
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2
- Topologisch pooloppervlak: 52.6Ų
Experimentele eigenschappen
- Dichtheid: 1.286
- Smeltpunt: 177.5-178°C
- Kookpunt: 439.7°Cat760mmHg
- Vlampunt: 199°C
- Brekindex: 1.577
- PSA: 52.6
2H,6H-Benzo[1,2-b:5,4-b']dipyran-2,6-dione,7,8-dihydro-8,8-dimethyl- Gerelateerde literatuur
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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3. Back matter
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4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN Fenylpropanoïden en polyketiden Coumarinen en afgeleiden Lineaire pyranocoumarinen
- Oplosmiddelen en organische chemicaliën organische verbindingEN Fenylpropanoïden en polyketiden Coumarinen en afgeleiden pyraancoumarines Lineaire pyranocoumarinen
- Natuurlijke producten en extracten plantenextracten plantengebaseerd Deverra tortuosa
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